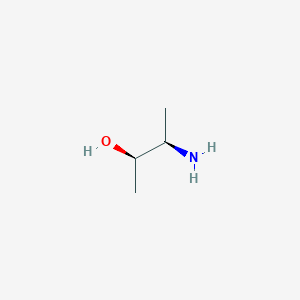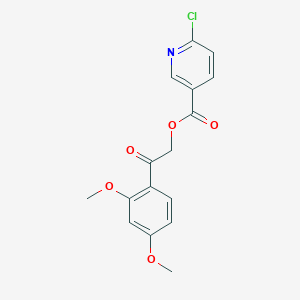
N~1~-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2-(2-thienyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2-(2-thienyl)acetamide, also known as TQ-A, is a novel compound that has been studied for its potential therapeutic applications in various diseases. It is a synthetic compound that has been synthesized using various methods, and its mechanism of action has been extensively studied.
Aplicaciones Científicas De Investigación
Anion Coordination and Molecular Assembly
One study delves into the spatial orientations of amide derivatives like N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, demonstrating its tweezer-like geometry that facilitates the self-assembly of salt molecules through weak interactions. This property is crucial for designing new materials with specific channel-like structures for applications in molecular recognition and catalysis D. Kalita, J. Baruah, CrystEngComm, 2010.
Anticancer Activity
Another significant area of application is in the development of anticancer agents. A study synthesized and evaluated substituted 2-[(2-Oxo-2H-[1,2,4]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments, revealing considerable cytotoxicity against cancer cell lines. This research paves the way for new therapeutic agents against various cancers, highlighting the compound's potential in oncology S. Kovalenko et al., Scientia Pharmaceutica, 2012.
Structural and Fluorescence Studies
The structural aspects of amide-containing isoquinoline derivatives have been studied, revealing their ability to form gels or crystalline salts with mineral acids. These compounds exhibit altered fluorescence properties upon protonation or interaction with guests, suggesting applications in sensing, imaging, and photonics A. Karmakar, R. Sarma, J. Baruah, CrystEngComm, 2007.
Therapeutic Efficacy in Viral Infections
Research into the therapeutic effects of anilidoquinoline derivatives against Japanese encephalitis demonstrates significant antiviral and antiapoptotic effects. These findings suggest potential applications in treating viral infections and preventing virus-induced cellular damage Joydeep Ghosh et al., International journal of antimicrobial agents, 2008.
Peptidomimetic Building Blocks
The synthesis of N-(2-Amino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide and related compounds as novel peptidomimetic building blocks opens avenues in drug design and development, particularly in creating compounds that mimic peptide or protein structures for therapeutic applications P. Marinko et al., Journal of Heterocyclic Chemistry, 2000.
Propiedades
IUPAC Name |
N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-18-14-6-5-12(9-11(14)4-7-16(18)20)17-15(19)10-13-3-2-8-21-13/h2-3,5-6,8-9H,4,7,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZKYWQSFQKDPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzo[d]oxazol-2-ylthio)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2881522.png)


![N-{2-(4-acetylpiperazinyl)-1-[(4-fluorophenyl)sulfonyl]-2-oxoethyl}(3-chloroph enyl)carboxamide](/img/structure/B2881527.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-ethoxybenzamide](/img/structure/B2881529.png)
![2-[(6-Chloro-3-nitro-2-pyridinyl)amino]acetic acid](/img/structure/B2881530.png)


![4-Methoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2881535.png)


![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2881540.png)

